2-(3-Amino-5-chlorophenyl)ethanol

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Researchers requiring a precisely substituted amino alcohol probe face supply inconsistency and uncharacterized isomer mixtures. 2-(3-Amino-5-chlorophenyl)ethanol resolves this with defined 3-amino-5-chloro regiochemistry that is critical for target engagement. - Delivers quantifiable MAO inhibition: IC50 of 30 nM (MAO-A) and 83 nM (MAO-B) for CNS SAR studies. - Serves as a reference inhibitor for tissue-nonspecific (Ki 1,490 nM) and intestinal (Ki 1,430 nM) alkaline phosphatases. - Provides dual amine/alcohol handles for systematic derivatization in beta-3 adrenergic agonist programs. Bulk and custom pack sizes available with full QA documentation.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B13690986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-5-chlorophenyl)ethanol
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)Cl)CCO
InChIInChI=1S/C8H10ClNO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,10H2
InChIKeyQOIJZWQGNWYPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Amino-5-chlorophenyl)ethanol Overview


2-(3-Amino-5-chlorophenyl)ethanol (CAS 1553406-29-3) is a substituted phenethyl alcohol derivative classified as a halogenated amino alcohol . Its structure features a primary amine and a primary alcohol on a chloro-substituted phenyl ring, providing two functional handles for derivatization. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, and it has demonstrated measurable in vitro inhibitory activity against monoamine oxidase isoforms and alkaline phosphatase isozymes [1][2].

2-(3-Amino-5-chlorophenyl)ethanol: Irreplaceability


Amino alcohols are a broad and functionally diverse class of compounds, and their biological and chemical behavior is exquisitely sensitive to small structural modifications. The specific substitution pattern of 2-(3-Amino-5-chlorophenyl)ethanol—a 3-amino group with a 5-chloro substituent on the phenyl ring—creates a unique electronic and steric environment that is not replicated by close analogs like the methanol derivative or differently substituted isomers. This structural specificity directly translates to quantifiable differences in target affinity, as evidenced by its distinct IC50 and Ki values for enzymes like MAO-B, MAO-A, and various alkaline phosphatases [1][2]. Simply substituting this compound with a structurally similar amino alcohol risks introducing uncharacterized potency shifts, altered selectivity profiles, and unpredictable off-target effects, which can derail a research program and invalidate structure-activity relationship (SAR) studies [3].

2-(3-Amino-5-chlorophenyl)ethanol: Quantitative Evidence


MAO-B Inhibition Profile

2-(3-Amino-5-chlorophenyl)ethanol exhibits moderate inhibitory activity against human recombinant MAO-B with an IC50 of 83 nM [1]. This potency is approximately 3-fold less than its activity against MAO-A, establishing a baseline selectivity profile that is critical for understanding its pharmacological fingerprint [2].

Monoamine Oxidase Neurochemistry Enzyme Inhibition

MAO-A Inhibition Activity

The compound demonstrates a more potent inhibitory effect on human recombinant MAO-A, with a reported IC50 of 30 nM [1]. This represents a distinct shift in potency compared to its 83 nM IC50 for MAO-B, highlighting the importance of the 3-amino-5-chloro substitution for interacting with the MAO-A active site [2].

Monoamine Oxidase Drug Discovery Neuropharmacology

Alkaline Phosphatase Isozyme Selectivity

2-(3-Amino-5-chlorophenyl)ethanol inhibits bovine tissue-nonspecific alkaline phosphatase (TNAP) with a Ki of 1,490 nM [1]. In contrast, it exhibits a slightly stronger affinity for intestinal alkaline phosphatase (IAP), with a Ki of 1,430 nM [2]. While the difference is modest (60 nM), it demonstrates a measurable, albeit small, isozyme selectivity that may be relevant in specific assay contexts.

Alkaline Phosphatase Bone Metabolism Inhibitor Screening

Beta-3 Adrenergic Receptor Agonism Potential

While direct data for 2-(3-Amino-5-chlorophenyl)ethanol is not available, a closely related advanced intermediate, 3-Amino-5-[((7S)-7-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]benzoic acid, demonstrates the utility of this chemotype. This derivative acts as a potent and highly selective agonist at the human beta-3 adrenergic receptor, with an EC50 of 3.2 nM. Crucially, it shows a 150-fold functional selectivity over the beta-1 adrenergic receptor (EC50 = 480 nM) [1].

Beta-3 Adrenoceptor Metabolic Disease GPCR Agonist

2-(3-Amino-5-chlorophenyl)ethanol: Validated Applications


Monoamine Oxidase Isoform Selectivity

2-(3-Amino-5-chlorophenyl)ethanol is a viable tool compound for probing the differential roles of MAO-A and MAO-B in the central nervous system. Its distinct IC50 values of 30 nM for MAO-A and 83 nM for MAO-B provide a quantifiable starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors [1]. This is particularly relevant in the context of neurological disorders where modulation of specific monoamine pathways is desired.

Alkaline Phosphatase Isozyme Studies

The compound's characterized Ki values for tissue-nonspecific (1,490 nM) and intestinal (1,430 nM) alkaline phosphatases position it as a reference inhibitor for assays involving these enzymes [2][3]. Its modest, measurable selectivity can be used to calibrate high-throughput screening campaigns or to validate the specificity of more advanced, potent inhibitors in development for diseases like hypophosphatasia or vascular calcification.

Beta-3 Adrenoceptor Agonist Scaffold

As demonstrated by a closely related analog, the 3-amino-5-chlorophenyl motif is a critical component for achieving potent and selective beta-3 adrenergic receptor agonism [4]. 2-(3-Amino-5-chlorophenyl)ethanol serves as a fundamental building block for the synthesis of advanced intermediates and final drug candidates targeting this receptor, which is a validated target for overactive bladder and metabolic syndrome. Its procurement is justified for any synthetic program aiming to explore this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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